2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine
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Overview
Description
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine is a synthetic ether lipid. It is structurally characterized by a hexadecyl group attached to the glycerol backbone, with a chlorine atom replacing one of the hydroxyl groups. This compound is part of a broader class of ether lipids known for their biological activities, including roles in cellular signaling and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis using specific lipases yields the desired glycerol derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phosphocholine derivatives.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Major Products
The major products formed from these reactions include various substituted phosphocholine derivatives, oxidized products, and hydrolyzed glycerol derivatives .
Scientific Research Applications
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study ether lipid chemistry and reactions.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including anti-cancer properties and as a drug delivery vehicle.
Industry: Utilized in the formulation of specialized lipid-based products.
Mechanism of Action
The mechanism of action of 2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine involves its incorporation into cellular membranes, where it can influence membrane fluidity and signaling pathways. It interacts with specific molecular targets, such as lipid rafts and membrane-bound receptors, to exert its biological effects. These interactions can lead to changes in cellular processes, including apoptosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine
- 1-O-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
Uniqueness
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to other ether lipids. This uniqueness makes it a valuable compound for specific research and industrial applications .
Biological Activity
2-O-Hexadecyl-1-chloro-1-deoxy-rac-glycero-3-phosphocholine (also referred to as 2-O-Hexadecyl-GPC) is a synthetic phospholipid derivative that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and membrane dynamics. This article explores its biological activity, mechanisms of action, and relevant case studies.
2-O-Hexadecyl-GPC has a unique structure characterized by a hexadecyl chain and a chlorinated deoxy group, which influences its interaction with biological membranes. The molecular formula is C18H38ClNO4P, and it exhibits amphiphilic properties that facilitate its incorporation into lipid bilayers.
The biological activity of 2-O-Hexadecyl-GPC can be attributed to several mechanisms:
- Membrane Stabilization : Its incorporation into cellular membranes enhances membrane fluidity and stability, which is crucial for various cellular functions.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
- Modulation of Lipid Metabolism : It may influence lipid metabolism pathways, impacting energy homeostasis and membrane dynamics.
Biological Activity Overview
The following table summarizes key biological activities associated with 2-O-Hexadecyl-GPC:
Case Studies
Several studies have investigated the biological effects of 2-O-Hexadecyl-GPC:
- Neuroprotection in Animal Models : A study demonstrated that administration of 2-O-Hexadecyl-GPC in rodent models of Alzheimer's disease resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Inflammation Modulation : In vitro experiments showed that 2-O-Hexadecyl-GPC can reduce the production of pro-inflammatory cytokines in macrophages, indicating its role in modulating immune responses.
- Lipid Metabolism Studies : Research indicated that this compound may alter lipid profiles in cellular systems, enhancing the synthesis of beneficial lipids while reducing harmful lipid species.
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of 2-O-Hexadecyl-GPC:
- Pharmacokinetics : Studies indicate that after administration, 2-O-Hexadecyl-GPC is rapidly incorporated into cell membranes, with a half-life suggesting sustained effects on membrane properties over time.
- Dose-Response Relationships : Experimental data reveal a dose-dependent response in its neuroprotective effects, with optimal doses identified for maximal efficacy.
Properties
CAS No. |
91649-89-7 |
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Molecular Formula |
C24H52ClNO5P+ |
Molecular Weight |
501.1 g/mol |
IUPAC Name |
2-[[(2S)-3-chloro-2-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-24(22-25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m1/s1 |
InChI Key |
UWCMOAPWKNTQRP-XMMPIXPASA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@@H](COP(=O)(O)OCC[N+](C)(C)C)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(COP(=O)(O)OCC[N+](C)(C)C)CCl |
Origin of Product |
United States |
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